molecular formula C12H13BrF2O2 B8275572 4-Bromomethyl-2,3-difluoro-benzoic acid tert-butyl ester

4-Bromomethyl-2,3-difluoro-benzoic acid tert-butyl ester

Cat. No. B8275572
M. Wt: 307.13 g/mol
InChI Key: KDKYJJKSTPYNOI-UHFFFAOYSA-N
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Patent
US08841462B2

Procedure details

A solution of 2,3-difluoro-4-methyl-benzoic acid tert-butyl ester (17.3 g, 75.9 mmol) and N-bromosuccinimide (13.5 g, 75.9 mmol) in carbon tetrachloride (250 mL) was degassed for 10 minutes. AIBN (1.2 g, 7.32 mmol) was added and the reaction mixture was stirred at reflux for 18 hours before being cooled to room temperature and filtered. The filtrate was concentrated in vacuo to give a residue which was subjected to flash chromatography (Si—PPC, gradient 0% to 10%, TBME in cyclohexane) to afford the title compound as a colourless oil (16.7 g, contaminated by 25% of starting material). 1H NMR (CDCl3, 400 MHz) 7.61 (1 H, ddd, J=8.3, 6.4, 2.1 Hz), 7.18 (1 H, ddd, J=8.1, 6.4, 1.8 Hz), 4.49 (2 H, d, J=1.3 Hz), 1.59 (9 H, s).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([F:14])[C:8]=1[F:15])([CH3:4])([CH3:3])[CH3:2].[Br:17]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C.CC(OC)(C)C>C(Cl)(Cl)(Cl)Cl.C1CCCCC1>[C:1]([O:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][Br:17])=[C:9]([F:14])[C:8]=1[F:15])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=C(C(=C(C=C1)C)F)F)=O
Name
Quantity
13.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=C(C(=C(C=C1)CBr)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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